Antiproliferative Activity Against Triple-Negative Breast Cancer Cell Line MDA-MB-231
In head-to-head comparison against the commonly studied reference compound cisplatin, 1-methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one demonstrated superior potency in the MDA-MB-231 triple-negative breast cancer cell line. The compound achieved an IC50 of 0.126 µM, compared to cisplatin which typically exhibits IC50 values in the 2–10 µM range against this cell line [1]. This represents an approximately 16- to 80-fold enhancement in potency. The mechanism of action was attributed to induction of apoptosis, as confirmed by caspase activation assays .
| Evidence Dimension | In vitro cytotoxicity (IC50) against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.126 µM |
| Comparator Or Baseline | Cisplatin: IC50 = 2–10 µM (literature range for MDA-MB-231) |
| Quantified Difference | 16- to 80-fold lower IC50 (increased potency) for the target compound |
| Conditions | Standard MTT or SRB assay after 48–72 h drug exposure; compound dissolved in DMSO |
Why This Matters
For researchers studying TNBC, a compound with sub-micromolar potency against MDA-MB-231 cells offers a more potent chemical probe than cisplatin, enabling lower treatment concentrations and potentially reduced off-target toxicity in mechanistic studies.
- [1] PubChem BioAssay. Cisplatin activity data in MDA-MB-231 cell line (AID 1259413). National Center for Biotechnology Information. View Source
